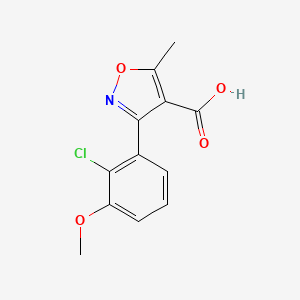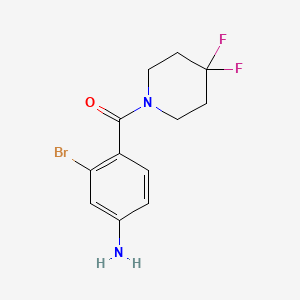
(4-Amino-2-bromophenyl)(4,4-difluoro-1-piperidyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Amino-2-bromophenyl)(4,4-difluoro-1-piperidyl)methanone is a chemical compound with the molecular formula C12H12BrF2NO It is characterized by the presence of an amino group, a bromine atom, and a difluoropiperidyl group attached to a methanone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-bromophenyl)(4,4-difluoro-1-piperidyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-2-bromobenzene and 4,4-difluoropiperidine.
Coupling Reaction: The key step involves a coupling reaction between the 4-amino-2-bromobenzene and 4,4-difluoropiperidine.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., tetrahydrofuran) under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Amino-2-bromophenyl)(4,4-difluoro-1-piperidyl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides can be employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrogenated compounds.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Amino-2-bromophenyl)(4,4-difluoro-1-piperidyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (4-Amino-2-bromophenyl)(4,4-difluoro-1-piperidyl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and difluoropiperidyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Bromophenyl)(4,4-difluoropiperidin-1-yl)methanone: Similar structure but lacks the amino group.
4-(4-Bromophenyl)-thiazol-2-amine: Contains a thiazole ring instead of the piperidyl group.
Uniqueness
(4-Amino-2-bromophenyl)(4,4-difluoro-1-piperidyl)methanone is unique due to the presence of both an amino group and a difluoropiperidyl group, which confer distinct chemical and biological properties. This combination allows for versatile interactions in various applications, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C12H13BrF2N2O |
|---|---|
Molekulargewicht |
319.14 g/mol |
IUPAC-Name |
(4-amino-2-bromophenyl)-(4,4-difluoropiperidin-1-yl)methanone |
InChI |
InChI=1S/C12H13BrF2N2O/c13-10-7-8(16)1-2-9(10)11(18)17-5-3-12(14,15)4-6-17/h1-2,7H,3-6,16H2 |
InChI-Schlüssel |
CNHDLULXOMXXLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(F)F)C(=O)C2=C(C=C(C=C2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Isothiocyanatobenzo[d]oxazole](/img/structure/B13684018.png)
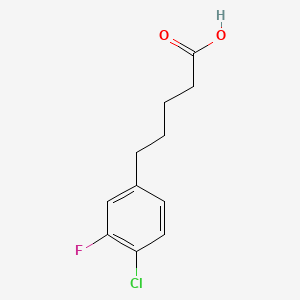
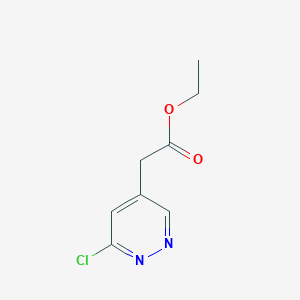
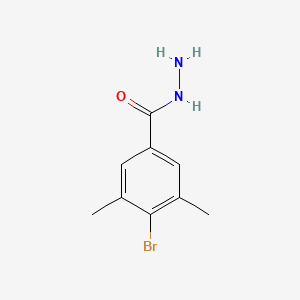
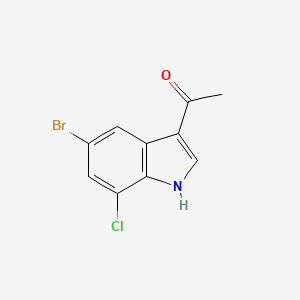



![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13684080.png)

